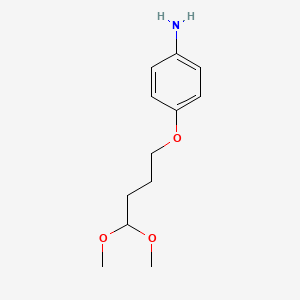![molecular formula C11H16N4 B13339953 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine](/img/structure/B13339953.png)
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine is a complex organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[2,1-f][1,2,4]triazine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The synthetic process typically includes the following steps:
Formation of Pyrrole Derivatives: Pyrrole derivatives are synthesized through the reaction of pyrrole with suitable reagents.
Cyclization: The pyrrole derivatives undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Transition metal-mediated synthesis and multistep synthesis are commonly employed to enhance the efficiency of the process .
Chemical Reactions Analysis
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biological studies.
Medicine: It is being investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. For example, it has been shown to inhibit kinases involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine is unique due to its specific structure and biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their functional groups.
Kinase inhibitors: Compounds like BMS-690514 and BMS-599626, which also target kinases, have similar biological activities but different structures.
Antiviral agents: Compounds like remdesivir, which contain the pyrrolo[2,1-f][1,2,4]triazine core, have shown antiviral activities
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-methyl-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylbutan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-8(2)10(5-12)11-4-3-9-6-13-7-14-15(9)11/h3-4,6-8,10H,5,12H2,1-2H3 |
InChI Key |
YLCSKNNNQUTWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C1=CC=C2N1N=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


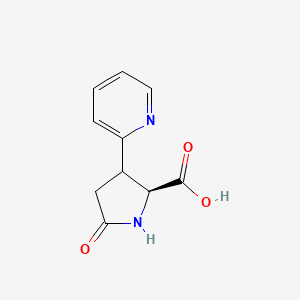
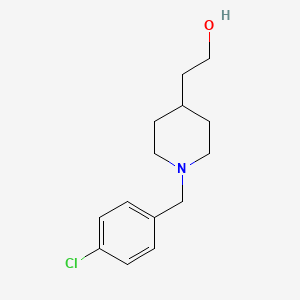
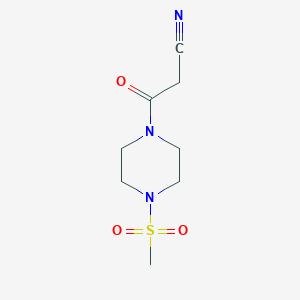
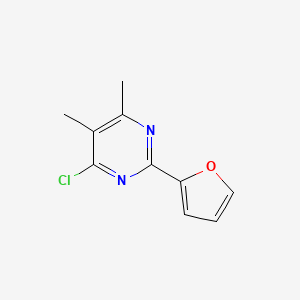

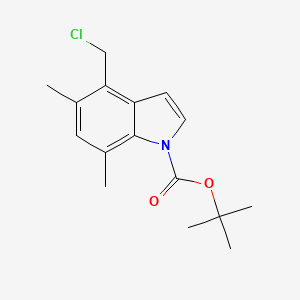
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
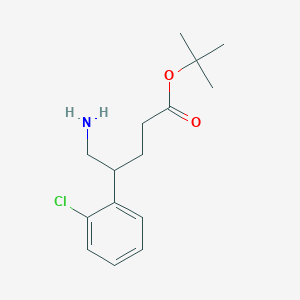
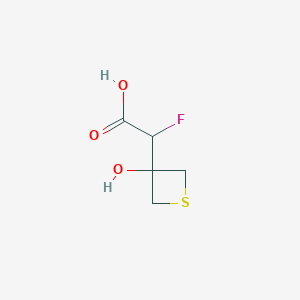
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)

![3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
